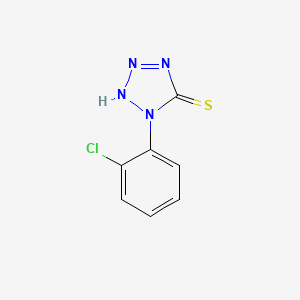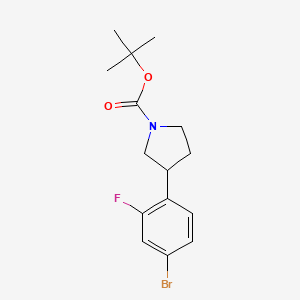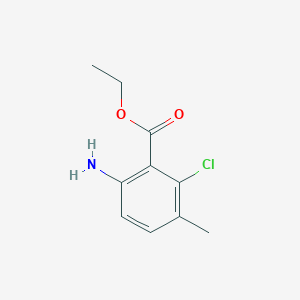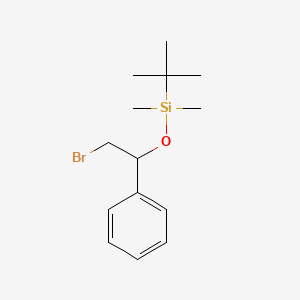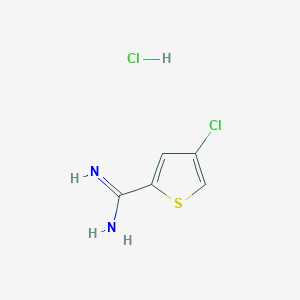![molecular formula C13H10BrN3O2S B13665039 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with a bromo group, a methyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic synthesis. One common method involves the bromination of a precursor pyrrolo[2,3-b]pyrazine compound, followed by the introduction of the phenylsulfonyl group under specific reaction conditions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing and Reducing Agents: For oxidation and reduction reactions, agents like hydrogen peroxide or sodium borohydride may be employed.
Catalysts: For coupling reactions, palladium catalysts are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets and pathways within biological systems. The phenylsulfonyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity for its targets. The bromo and methyl groups can also modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the bromo, methyl, and phenylsulfonyl groups on the pyrrolo[2,3-b]pyrazine core makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H10BrN3O2S |
|---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-bromo-3-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-12(14)16-11-7-8-17(13(11)15-9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
OJCRYSDECWWDES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
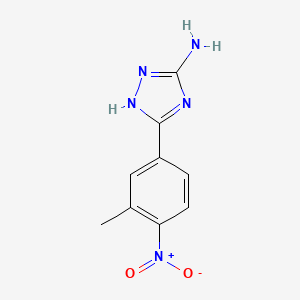
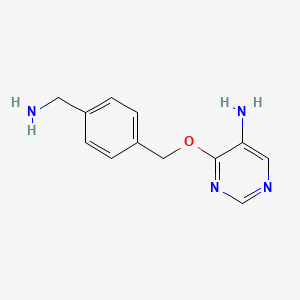

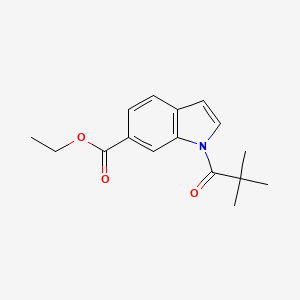

![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
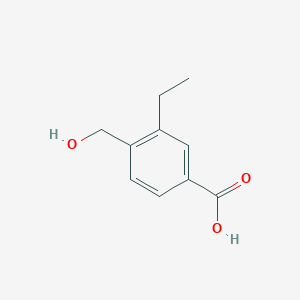
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
